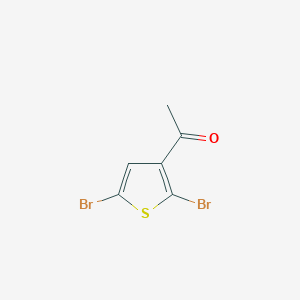

3-Acetyl-2,5-dibromothiophene

Description

Significance of Thiophene (B33073) Derivatives as Heteroaromatic Scaffolds

Thiophene, a five-membered heterocyclic aromatic compound containing a sulfur atom, serves as a fundamental scaffold in a wide array of chemical applications. researchgate.netsciensage.info Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in the structures of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The thiophene ring is often considered a bioisosteric replacement for a benzene (B151609) ring; substituting a phenyl group with a thienyl group in a biologically active molecule can maintain or even enhance its activity. wikipedia.orgnih.gov This is attributed to the similar size and electronic properties of the two rings. Beyond pharmaceuticals, thiophene derivatives are integral to materials science, where they are used as building blocks for organic photovoltaics, polymers, and non-linear optical devices due to their excellent electronic and physicochemical properties. researchgate.netmdpi.com

Importance of Halogenated and Acetylated Thiophenes in Synthetic Methodologies

The functionalization of the thiophene ring with halogen and acetyl groups dramatically enhances its utility in organic synthesis. Halogenation, particularly bromination, occurs readily on the thiophene ring, often at the 2- and 5-positions. wikipedia.orgiust.ac.ir These bromine atoms serve as versatile synthetic "handles." They are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, as well as direct C–H arylations. rsc.orgresearchgate.netbeilstein-journals.org This allows for the precise construction of complex molecular architectures by forming new carbon-carbon bonds.

Similarly, acetylated thiophenes are valuable intermediates. wikipedia.org The acetyl group is a reactive site that can be readily transformed into a wide range of other functional groups. mdpi.com Friedel-Crafts acylation is a common method to introduce this group onto the thiophene ring. chemicalbook.comeprajournals.com The presence of both halogen atoms and an acetyl group on the same thiophene scaffold, as seen in 3-Acetyl-2,5-dibromothiophene, creates a multifunctional building block with distinct reactive sites, enabling sequential and selective chemical modifications.

Overview of Research Trajectories for this compound and Analogs

Research involving this compound primarily focuses on its role as a specialized monomer for the synthesis of functional materials, particularly regioregular polythiophenes. The strategic placement of the two bromine atoms and the acetyl group allows for highly controlled chemical transformations.

A key research trajectory involves the selective electrochemical conversion of 3-substituted 2,5-dibromothiophenes into thienylzinc species. rsc.org In a notable study, the nickel-catalyzed electrochemical reduction of compounds like this compound in the presence of a zinc anode was shown to selectively form a monothienylzinc intermediate. rsc.org This organometallic species is a crucial precursor for the synthesis of regioregular head-to-tail (HT) poly(3-substituted)thiophenes. rsc.orgrsc.org Such polymers are of significant interest for their electronic and optoelectronic properties, finding applications in organic electronics. The methodology has also been applied to analogs such as 2,5-dichloro-3-acetylthiophene. rsc.org

The broader research context includes the use of various 2,5-dibromothiophene (B18171) derivatives in palladium-catalyzed diheteroarylation reactions to create complex structures like 2,5-di(2-thienyl)thiophene (terthiophene) and its derivatives, which are important for their physical and biological properties. researchgate.netbeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(2,5-dibromo-3-thienyl)ethanone | sigmaaldrich.com |

| CAS Number | 80775-39-9 | sigmaaldrich.com |

| Molecular Formula | C₆H₄Br₂OS | sigmaaldrich.com |

| Molecular Weight | 283.97 g/mol | sigmaaldrich.com |

| Physical Form | White to yellow solid | sigmaaldrich.com |

| Melting Point | 55-56 °C | chemicalbook.com |

| Boiling Point | 310.0 ± 42.0 °C | chemicalbook.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-(2,5-dibromo-3-thienyl)ethanone |

| 2,5-di(2-thienyl)thiophene |

| 2,5-dibromothiophene |

| 2,5-dichloro-3-acetylthiophene |

| This compound |

| Acetyl chloride |

| Benzene |

| Thiophene |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dibromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBKIZAUJGZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511914 | |

| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80775-39-9 | |

| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 3 Acetyl 2,5 Dibromothiophene and Precursors

Regioselective Bromination of Thiophene (B33073) Derivatives

The introduction of bromine atoms at specific positions on the thiophene ring is a critical step in the synthesis of many functionalized thiophenes. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, with the α-positions (2 and 5) being the most reactive.

Halogenation with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. It offers a milder and more selective alternative to molecular bromine, reducing the formation of over-brominated byproducts. The reaction is typically carried out in a suitable solvent, such as acetic acid or N,N-dimethylformamide (DMF), at room temperature.

The use of NBS in acetic acid has been shown to be highly efficient for the bromination of substituted thiophenes, affording high regioselectivity at the available α-positions. For instance, the bromination of 2-substituted thiophenes with NBS predominantly yields the 5-bromo derivative. Similarly, thiophene itself can be selectively dibrominated at the 2 and 5 positions using two equivalents of NBS in DMF. Computational studies have investigated the mechanisms of bromination with NBS, suggesting that the formation of a bromonium ion is a key step in the reaction pathway.

A study on the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile (B52724) at room temperature resulted in a 99% yield of 3-bromo-2-methylbenzo[b]thiophene, highlighting the high efficiency and regioselectivity of this method. Another protocol using hexafluoroisopropanol (HFIP) as the solvent also demonstrated fast and convenient bromination of thiophenes with NBS.

Table 1: Examples of Thiophene Bromination with NBS

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| Substituted Thiophenes | NBS | Acetic Acid | 2-Bromo derivatives | >99% | |

| Thiophene | 2 equiv. NBS | DMF | 2,5-Dibromothiophene (B18171) | High | |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | |

| Thiophene | NBS | HFIP | 2,5-Dibromothiophene | 89% |

Stepwise Bromination Protocols for 2,5-Dibromothiophenes

The synthesis of 2,5-dibromothiophene can be achieved through a stepwise approach, allowing for greater control over the reaction. A common method involves the direct bromination of thiophene with molecular bromine. For instance, adding bromine to a mixture of thiophene and benzene (B151609) can produce both 2-bromothiophene (B119243) and 2,5-dibromothiophene, which can then be separated by distillation.

Another protocol involves the use of catalytic amounts of tetrabutylammonium (B224687) bromide (Bu4NBr) and methanol (B129727) with stoichiometric amounts of bromine in dichloromethane. This method allows for the stepwise bromination of the 2 and 5 positions of 3-substituted thiophenes in excellent yields. This approach provides a high degree of control, enabling the isolation of the monobrominated intermediate before proceeding to the dibrominated product.

The direct bromination of thiophene generally proceeds in a predictable sequence, with the initial product being 2-bromothiophene, followed by 2,5-dibromothiophene, then 2,3,5-tribromothiophene (B1329576), and finally 2,3,4,5-tetrabromothiophene. This inherent regioselectivity, favoring the α-positions, is a key consideration in designing stepwise bromination strategies.

One-Pot Oxidation and Bromination Routes to Dibromothiophenes

While less common for the direct synthesis of 2,5-dibromothiophene from thiophene, one-pot procedures combining different transformations are utilized for the synthesis of more complex dibrominated thiophene derivatives. For example, a one-pot halogen dance/Negishi cross-coupling of 2,5-dibromothiophenes has been described. This method involves a lithium diisopropylamide (LDA)-mediated rearrangement to form a thermodynamically stable α-lithiodibromothiophene, which is then used in a subsequent coupling reaction.

Installation of the Acetyl Moiety on Thiophene Rings

The introduction of an acetyl group onto the thiophene ring is a fundamental transformation, typically achieved through electrophilic acylation reactions.

Friedel-Crafts Acylation of Thiophenes

The Friedel-Crafts acylation is a classic and widely used method for acylating aromatic compounds, including thiophene. The reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). Thiophene is highly reactive towards Friedel-Crafts acylation, generally providing good yields of the acylated product.

For thiophene itself, acylation occurs preferentially at the α-position. When both α-positions are blocked, acylation can occur at a β-position. The choice of catalyst is crucial, as strong Lewis acids like AlCl₃ can sometimes lead to side reactions and the formation of tars with thiophene. Using a milder Lewis acid like SnCl₄ can circumvent this issue. Another efficient method involves using anhydrides in the presence of phosphoric acid.

In the context of synthesizing 3-acetyl-2,5-dibromothiophene, the Friedel-Crafts acylation of 2,5-dibromothiophene is a key step. The reaction of 2,5-dichlorothiophene (B70043) with acetyl chloride in the presence of AlCl₃ in carbon disulfide has been reported to produce 3-acetyl-2,5-dichlorothiophene (B158969) in 80% yield, demonstrating the feasibility of acylating dihalothiophenes at an available β-position. A similar approach can be applied to 2,5-dibromothiophene.

Table 2: Examples of Friedel-Crafts Acylation of Thiophenes

| Thiophene Derivative | Acylating Agent | Catalyst | Product | Yield | Reference |

| Thiophene | Acetyl Chloride | SnCl₄ | 2-Acetylthiophene (B1664040) | 90% | |

| Thiophene | Anhydrides | Phosphoric Acid | 2-Acylthiophenes | - | |

| 2,5-Dichlorothiophene | Acetyl Chloride | AlCl₃ | 3-Acetyl-2,5-dichlorothiophene | 80% |

Acylation via Organometallic Intermediates (e.g., Lithiation and Subsequent Quenching)

An alternative to Friedel-Crafts acylation involves the use of organometallic intermediates, particularly lithiated thiophenes. This method offers a different regiochemical control and can be advantageous when direct acylation is problematic. The process typically involves the deprotonation of the thiophene ring using a strong base, such as n-butyllithium (n-BuLi), to form a thienyllithium species. This nucleophilic intermediate can then react with an appropriate electrophile, such as an acyl chloride or an anhydride, to introduce the acetyl group.

The α-protons of thiophene are the most acidic and are readily removed by strong bases. Therefore, monolithiation of thiophene occurs at the 2-position, and subsequent reaction with an acetylating agent yields 2-acetylthiophene. Dilithiation of thiophene occurs at both the 2- and 5-positions.

For the synthesis of 3-substituted thiophenes, one can start with a 3-substituted thiophene and perform a metal-halogen exchange or lithiation at an adjacent position. For instance, lithiation of 3-bromothiophene (B43185) can be followed by a reaction with an electrophile. A one-pot, three-step reaction starting from 3-bromothiophene involves

Vilsmeier–Haack Reaction for Acetyl Thiophene Derivatives

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

The mechanism involves the initial formation of the electrophilic Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich thiophene ring in an electrophilic aromatic substitution reaction. ijpcbs.comchemistrysteps.com The resulting iminium salt is subsequently hydrolyzed during workup to yield the corresponding aldehyde or ketone. wikipedia.org For the synthesis of acetyl thiophene derivatives, a substituted amide other than formamide (B127407) is used.

While the Vilsmeier-Haack reaction is highly effective for formylation, achieving acylation can be more challenging because the electrophilicity of the Vilsmeier reagent is generally lower than that of the acylium ions used in Friedel-Crafts acylation. chemistrysteps.com Consequently, the reaction works best with highly activated aromatic systems. wikipedia.orgchemistrysteps.com In the context of thiophene, which is more reactive than benzene, the Vilsmeier-Haack reaction provides a viable route to acetylated derivatives. numberanalytics.comuou.ac.in For instance, the reaction can be used to prepare β-aryl-β-chloroacroleins from acetophenone (B1666503) derivatives, which can then be cyclized to form 5-aryl-2-acetylthiophenes. mdpi.com

| Reactants | Reagents | Product | Reaction Type |

| Substituted Amide, Electron-Rich Arene (e.g., Thiophene) | Phosphorus Oxychloride (POCl₃) | Aryl Aldehyde or Ketone | Electrophilic Aromatic Substitution |

| N,N-Dimethylformamide (DMF), Acetophenone | Phosphorus Oxychloride (POCl₃) | β-Aryl-β-chloroacrolein | Chloroformylation |

| β-Aryl-β-chloroacrolein, Sodium Sulfide, Chloroacetone | Potassium Carbonate | 5-Aryl-2-acetylthiophene | Cyclization |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be achieved through both convergent and divergent strategies, which offer flexibility in accessing the target molecule from different starting materials and intermediates.

A common and straightforward approach involves the sequential introduction of the bromine atoms and the acetyl group onto the thiophene ring. Thiophene is highly susceptible to electrophilic substitution, with halogenation occurring readily. iust.ac.ir

One pathway begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene or 3-acetylthiophene. uou.ac.inderpharmachemica.com Thiophene typically acylates at the α-position (C2). derpharmachemica.com Subsequent bromination of the acetylated thiophene can then be performed. The bromination of 2-acetylthiophene can lead to various brominated products, and controlling the regioselectivity to obtain the desired 2,5-dibromo-3-acetylthiophene can be challenging. Bromination of the acetyl methyl group can also occur as a side reaction. cdnsciencepub.com

Alternatively, thiophene can first be brominated. The high reactivity of thiophene towards bromination often leads to polysubstituted products, but controlled conditions can yield 2-bromothiophene or 2,5-dibromothiophene. iust.ac.ir Starting with 2,5-dibromothiophene, a subsequent Friedel-Crafts acylation would be expected to introduce the acetyl group at the 3-position. However, the deactivating effect of the two bromine atoms can make this acylation step less efficient.

A more controlled route starts with 3-bromothiophene, which can be synthesized from 2,3,5-tribromothiophene by reduction. cdnsciencepub.com Acylation of 3-bromothiophene would likely yield 5-bromo-2-acetylthiophene or 2-bromo-4-acetylthiophene. Further bromination would then be necessary to arrive at the target compound.

| Starting Material | Reaction 1 (Reagents) | Intermediate | Reaction 2 (Reagents) | Final Product |

| Thiophene | Acetic Anhydride, H₃PO₄ | 2-Acetylthiophene | Bromine or NBS | Mixture of brominated acetylthiophenes |

| Thiophene | Bromine | 2,5-Dibromothiophene | Acetyl Chloride, AlCl₃ | This compound |

| 3-Bromothiophene | Acetyl Chloride, AlCl₃ | Bromo-acetylthiophene isomer | Bromine or NBS | This compound |

This strategy relies on the use of pre-functionalized 2,5-dibromothiophene derivatives. 2,5-Dibromothiophene itself is a versatile building block in organic synthesis, often used in cross-coupling reactions to create conductive polymers and organic semiconductors. chemimpex.com

One approach involves the functionalization of 2,5-dibromothiophene at the 3-position. This can be achieved through metalation followed by reaction with an electrophile. For example, lithiation of 2,5-dibromothiophene can lead to a halogen dance reaction, where the lithium atom migrates, allowing for functionalization at different positions. kobe-u.ac.jp

A more direct method involves the synthesis of a 3-substituted-2,5-dibromothiophene, which can then be converted to the acetyl derivative. For instance, a 3-substituted thiophene can be brominated to give the 3-substituted-2,5-dibromothiophene. rsc.org The substituent at the 3-position can then be transformed into an acetyl group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful tools for functionalizing 2,5-dibromothiophene. researchgate.netbeilstein-journals.orgnih.gov These reactions can be used to introduce a variety of functional groups that can subsequently be converted to an acetyl group.

| Starting Intermediate | Reaction Type | Reagents | Product |

| 2,5-Dibromothiophene | Metalation-Acylation | n-BuLi, Acetylating Agent | This compound |

| 3-Substituted-2,5-dibromothiophene | Functional Group Transformation | Oxidizing/Hydrolyzing Agents | This compound |

| 2,5-Dibromothiophene | Suzuki Coupling | Boronic acid derivative, Pd catalyst | Functionalized 2,5-dibromothiophene |

Sequential Halogenation and Acylation Strategies

Electrochemical Methods in the Synthesis of Halogenated Thiophenes

Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated thiophenes, often providing high selectivity and avoiding the use of harsh chemical reagents. researchgate.netbeilstein-journals.org These methods can be applied to both the halogenation of thiophene derivatives and the synthesis of precursors.

Electrochemical bromination of thiophenes can be achieved using ammonium (B1175870) bromide as the bromine source under both batch and continuous-flow conditions. researchgate.net This method allows for the selective bromination of substituted thiophenes. For instance, thiophenes with a hydrogen at the 2-position can be selectively converted to 2-bromothiophenes. researchgate.net

Furthermore, electrochemical reduction can be used for the selective dehalogenation of polyhalogenated thiophenes. cdnsciencepub.com By controlling the reduction potential, specific halogen atoms can be removed. This is particularly useful for synthesizing less-substituted halothiophenes from readily available polyhalogenated starting materials. For example, 2,3,5-tribromothiophene can be electrochemically reduced to 3-bromothiophene. cdnsciencepub.com

Electrochemical methods can also be used to generate reactive intermediates. The nickel-catalyzed electrochemical reduction of 3-substituted 2,5-dibromothiophenes can produce thienylzinc species, which are valuable intermediates for further functionalization. rsc.org Halogen mediators, such as Bu₄NBr, are often essential in electrochemical C-S bond formation reactions to synthesize thienoacenes, demonstrating the utility of electrochemistry in complex heterocyclic synthesis. sunderland.ac.ukchemrxiv.orgresearchgate.net

| Electrochemical Method | Substrate | Key Reagents/Conditions | Product |

| Electrochemical Bromination | Substituted Thiophenes | Ammonium Bromide, Continuous-flow | Selectively Brominated Thiophenes |

| Electrochemical Reduction | Polyhalogenated Thiophenes | Controlled Potential, Lead/Mercury/Graphite Cathode | Partially Dehalogenated Thiophenes |

| Electrochemical C-S Cyclization | Bis(o-sulfanylphenyl)acetylenes | Bu₄NBr (Halogen Mediator) | Thienoacenes |

| Nickel-catalyzed Electrochemical Reduction | 3-Substituted 2,5-dibromothiophenes | Zinc Salts, NiBr₂bpy catalyst | Monothienylzinc Species |

Advanced Reactivity and Transformations of 3 Acetyl 2,5 Dibromothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

3-Acetyl-2,5-dibromothiophene is a versatile building block in organic synthesis, primarily due to the reactivity of its two bromine atoms in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of complex molecules with applications in materials science and medicinal chemistry.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgmdpi.compreprints.org It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids. preprints.orgfujifilm.com The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

The Suzuki-Miyaura coupling of 2,5-dibromothiophene (B18171) derivatives, including this compound, with aryl and heteroaryl boronic acids is a common strategy for synthesizing substituted thiophenes. researchgate.netnih.gov These reactions can be controlled to achieve either mono- or diarylation of the thiophene (B33073) ring. For instance, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been shown to produce 2,5-diaryl-3-hexylthiophenes in good yields. nih.gov The choice of solvent can be crucial; for example, a mixture of 1,4-dioxane (B91453) and water often provides higher yields than toluene (B28343) due to the better solubility of arylboronic acids. nih.gov

The reactivity of the boronic acid is influenced by the electronic nature of its substituents. Electron-donating groups on the arylboronic acid generally lead to good to excellent yields in coupling reactions. acs.org Similarly, the reaction tolerates a range of functional groups on the aryl halide partner. preprints.org The coupling of heteroarylboronic acids, such as those derived from furan, thiophene, and pyridine, with dihalothiophenes has also been successfully demonstrated, expanding the diversity of accessible thiophene-based structures. acs.orgmit.edu

A study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids demonstrated the synthesis of 2,5-biaryl-3-hexylthiophenes. The optimal conditions were found to be using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) as the base at 90 °C. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

| Thiophene Derivative | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-diphenyl-3-hexylthiophene | 85 |

| 2,5-dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-bis(4-methylphenyl)-3-hexylthiophene | 88 |

| 2,5-dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-bis(4-methoxyphenyl)-3-hexylthiophene | 90 |

| 2,5-dibromothiophene | Thiophen-2-ylboronic acid | Pd(OAc)₂/Tedicyp | K₂CO₃ | DMF | 2,5-di(thiophen-2-yl)thiophene | - |

Note: The table is illustrative and based on findings from related dibromothiophene derivatives. Specific yields for this compound may vary.

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura coupling. rsc.org Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org For instance, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biaryl phosphines like SPhos and XPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides and sterically hindered partners. acs.orgresearchgate.net

In some cases, ligand choice can even dictate the regioselectivity of the coupling. For example, in the reaction of 3,5-dibromopyridazine, using dppf as the ligand favored coupling at the C3 position, whereas using Q-Phos led to selective coupling at the C5 position. rsc.org This demonstrates that by carefully selecting the ligand, one can control which of the two bromine atoms on a molecule like this compound reacts preferentially. The catalyst system, which includes the palladium precursor, ligand, base, and solvent, must be optimized for each specific substrate combination to achieve the desired outcome. acs.org For example, catalyst systems derived from Pd(OAc)₂ and bulky dialkylphosphinobiaryl ligands are known to be very active and stable for the Suzuki-Miyaura reactions of heteroaryl halides. acs.org

The Stille coupling is another important palladium-catalyzed reaction for forming C-C bonds, which utilizes organotin reagents. numberanalytics.com This method is compatible with a wide range of functional groups, including ketones, making it suitable for the modification of this compound. nih.gov The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. numberanalytics.com

The Stille reaction has been extensively used to synthesize conjugated polymers and oligomers based on thiophene. nih.gov For instance, 2,5-dibromothiophene can be coupled with organotin derivatives like tributyl(2-thienyl)tin in the presence of a palladium catalyst to produce terthiophenes. nih.gov The acetyl group in this compound is expected to be well-tolerated under Stille coupling conditions, allowing for the selective formation of new carbon-carbon bonds at the 2- and 5-positions.

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing Grignard reagents (organomagnesium halides) as the organometallic partner. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes and is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org

The reaction of 2,5-dibromothiophene derivatives with Grignard reagents in the presence of a nickel or palladium catalyst can lead to the formation of di-substituted thiophenes. rsc.org For example, nickel-catalyzed Kumada catalyst-transfer polycondensation is a popular method for synthesizing regioregular polythiophenes. rsc.org The Grignard reagent, being a strong nucleophile and base, can react with the acetyl group. masterorganicchemistry.com However, under carefully controlled conditions, selective cross-coupling at the C-Br bonds can be achieved. rsc.org The synthesis of monomers for these polymerizations often involves the Kumada coupling of a thienyl Grignard reagent with an aryl halide. rsc.org

In recent years, direct C-H bond functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of preparing an organometallic reagent. beilstein-journals.orgsigmaaldrich.com Palladium-catalyzed direct arylation involves the coupling of a C-H bond of one aromatic compound with an aryl halide. beilstein-journals.org

For thiophene derivatives, direct arylation offers a powerful method for C-C bond formation. researchgate.net Research has shown that 2,5-dibromothiophene can be directly arylated at the C-H positions of other heteroarenes, or conversely, the C-H bonds of a thiophene can be functionalized. beilstein-journals.org In the context of this compound, the bromine atoms are the primary sites for coupling. However, direct arylation techniques could be applied to the resulting products after the initial cross-coupling reactions. For example, after a Suzuki coupling to form 3-acetyl-2-bromo-5-arylthiophene, the remaining C-H bond at the 4-position could potentially be a target for a subsequent direct arylation step.

Studies on the direct diheteroarylation of 2,5-dibromothiophene derivatives have been successful using palladium catalysts. beilstein-journals.org These reactions often use a base like potassium acetate (B1210297) (KOAc) and a solvent such as dimethylacetamide (DMA). researchgate.net This approach allows for the one-pot synthesis of 2,5-diheteroarylated thiophenes from 2,5-dibromothiophenes and various heteroarenes like thiazoles, furans, and pyrroles in moderate to good yields. beilstein-journals.org Sequential heteroarylation is also possible, enabling the synthesis of unsymmetrically substituted 2,5-diheteroarylthiophenes. beilstein-journals.org

C-H Bond Functionalization and Direct Arylation

Regioselective Functionalization at β-Positions of Thiophenes

The functionalization of C-H bonds at the β-positions of thiophenes is generally more challenging than at the α-positions. However, palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the β-position of 2-arylthiophenes. rsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium migration that activates the β-C-H bond. Subsequent direct coupling with heteroarenes introduces a new substituent at this position. rsc.org

For instance, 2-acetyl-5-arylthiophenes can react with various heteroarenes like thiophene, furan, and thiazole (B1198619) derivatives, leading to the formation of β-heteroarylated products with high selectivity. rsc.org Similarly, 2-formyl-5-arylthiophene derivatives undergo this reaction with high selectivity. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product(s) | Yield (%) | Selectivity | Reference |

| 2-Acetyl-5-arylthiophene | Thiophene | Pd(OAc)₂ | KOAc | DMA | 2-Aryl-3-(2-thienyl)-5-acetylthiophene | 72-81 | 88-94% for isomer b | rsc.org |

| 2-Acetyl-5-arylthiophene | Furan | Pd(OAc)₂ | KOAc | DMA | 2-Aryl-3-(2-furyl)-5-acetylthiophene | 72-81 | 88-94% for isomer b | rsc.org |

| 2-Acetyl-5-arylthiophene | Thiazole | Pd(OAc)₂ | KOAc | DMA | 2-Aryl-3-(2-thiazolyl)-5-acetylthiophene | 72-81 | 88-94% for isomer b | rsc.org |

| 2-Formyl-5-arylthiophene | 2-Methylthiophene | Pd(OAc)₂ | KOAc | DMA | 2-Aryl-3-(5-methyl-2-thienyl)-5-formylthiophene | 68 | 95% for isomer b | rsc.org |

| 2-Formyl-5-arylthiophene | 2-Isobutylthiazole | Pd(OAc)₂ | KOAc | DMA | 2-Aryl-3-(2-isobutylthiazolyl)-5-formylthiophene | 57 | 87% for isomer b | rsc.org |

Sequential Diheteroarylation of Dibromothiophenes

The synthesis of unsymmetrically 2,5-disubstituted thiophenes can be achieved through sequential palladium-catalyzed cross-coupling reactions. rsc.org This method allows for the controlled introduction of two different heteroaryl groups onto the thiophene core. beilstein-journals.orgresearchgate.netnih.gov The process typically involves a one-pot reaction where 2,5-dibromothiophene is first reacted with one heteroaryl partner and then a second, different heteroaryl compound is added. beilstein-journals.orgresearchgate.netnih.gov

The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.orgresearchgate.netnih.gov For example, using KOAc as the base and DMA as the solvent with palladium catalysts like Pd(OAc)₂ or PdCl(C₃H₅)(dppb) has proven effective for the 2,5-diheteroarylation of 2,5-dibromothiophene with a variety of heteroarenes such as thiazoles, thiophenes, furans, and pyrroles. beilstein-journals.orgresearchgate.netnih.gov

| Heteroarene 1 | Heteroarene 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2-Isobutylthiazole | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,5-Bis(2-isobutylthiazolyl)thiophene | 89 | beilstein-journals.org |

| 2-Methylthiophene | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,5-Bis(5-methyl-2-thienyl)thiophene | Good | beilstein-journals.org |

| Thiophene-2-carbonitrile | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,5-Bis(5-cyano-2-thienyl)thiophene | Good | beilstein-journals.org |

| Thiophene | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,2':5',2''-Terthiophene | 41 | beilstein-journals.org |

| 1-Methylpyrrole | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2,5-Bis(1-methylpyrrol-2-yl)thiophene | 74 | beilstein-journals.org |

| 2-Acetylfuran | - | PdCl(C₃H₅)(dppb) | KOAc | DMA | 1,1'-(5,5'-(Thiophene-2,5-diyl)bis(furan-5,2-diyl))diethanone | 60 | researchgate.netbeilstein-journals.org |

Functionalization of the Acetyl Group

The acetyl group of this compound provides a reactive handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Carbonyl Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, the acetyl group can react with active methylene compounds in the presence of a weak base catalyst. dcu.ie

For example, the reaction of an acetylthiophene with malononitrile, an active methylene compound, can be challenging and may require a catalyst to proceed efficiently. mdpi.com The choice of catalyst is critical, as a strong base could lead to self-condensation of the ketone. wikipedia.org The Knoevenagel condensation is a key step in the synthesis of various biologically active molecules and complex natural products. sci-hub.se

Derivatization via Reduction or Oxidation of the Acetyl Group

The acetyl group can be readily modified through reduction or oxidation. Reduction of the carbonyl group in compounds like 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding alcohol derivatives. evitachem.com

Conversely, oxidation of the acetyl group can lead to different products depending on the oxidizing agent used. For instance, oxidation of related thiophene compounds can form sulfoxides or sulfones. evitachem.com These transformations provide access to a wider range of functionalized thiophene derivatives for various applications.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Thiophene Ring

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for modifying halogenated aromatic rings. In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group, typically a halogen. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com

In the context of halogenated thiophenes, the reactivity of the bromine atoms towards nucleophilic substitution is influenced by their position and the presence of other substituents. For instance, in 3-nitro-substituted thiophene-2,5-dicarboxylates, the nitro group can be displaced by thiolates under mild conditions to form 3-sulfenyl-substituted derivatives. mdpi.com While direct SₙAr on this compound is not extensively detailed in the provided results, the principles of SₙAr suggest that the electron-withdrawing acetyl group would activate the bromine atoms towards nucleophilic attack. The regioselectivity of such a reaction would be influenced by the electronic effects of the acetyl group and the inherent reactivity of the thiophene ring positions. wuxibiology.combaranlab.org

Applications of 3 Acetyl 2,5 Dibromothiophene As a Synthetic Building Block

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The structure of 3-acetyl-2,5-dibromothiophene makes it an excellent starting material for the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds, which lead to delocalized π-electron systems and unique electronic and optical properties. nih.gov

Regioregular polythiophenes are polymers where the substituted thiophene (B33073) units are linked in a specific, repeating head-to-tail arrangement. nih.gov This regularity is crucial for achieving well-ordered, crystalline structures that enhance charge carrier mobility. This compound can be used to introduce acetyl groups into the polymer backbone, thereby tuning the electronic properties of the resulting material. The synthesis of regioregular poly(3-alkylthiophenes) (PATs) often involves the polymerization of 2,5-dihalogenated-3-alkylthiophene monomers. cmu.edu Synthetic strategies like the McCullough and Rieke methods facilitate the formation of highly regioregular head-to-tail (HT) coupled polymers. cmu.edupkusz.edu.cn For instance, the McCullough method involves the regiospecific metalation of 2-bromo-3-alkylthiophene, followed by polymerization using a nickel catalyst to achieve nearly 100% HT coupling. cmu.edupkusz.edu.cn Similarly, the Rieke method utilizes highly reactive "Rieke zinc" to react with 2,5-dibromo-3-alkylthiophenes, leading to predominantly 5-metallated species that can be polymerized to form HT-regioregular PATs. pkusz.edu.cn

The synthesis of oligothiophenes, which are shorter, well-defined chains of thiophene units, also benefits from building blocks like 2,5-dibromothiophene (B18171). chemicalbook.com These oligomers serve as model compounds for understanding the properties of polythiophenes and are also used in various electronic applications. diva-portal.org Cross-coupling reactions, such as Kumada, Stille, and Suzuki reactions, are commonly employed to synthesize oligothiophenes from brominated thiophene precursors. nih.gov

Table 1: Synthetic Methods for Regioregular Polythiophenes

| Method | Key Reagents | Regioselectivity | Reference |

| McCullough | 2-bromo-3-alkylthiophene, LDA, Ni(dppp)Cl₂ | ~100% HT | cmu.edupkusz.edu.cn |

| Rieke | 2,5-dibromo-3-alkylthiophene, Rieke Zinc, Ni(dppe)Cl₂ | High HT | nih.govpkusz.edu.cn |

| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkylthiophene, iPrMgCl, Ni(dppp)Cl₂ | High HT | tue.nl |

The development of extended π-conjugated systems is fundamental to the field of organic electronics. nih.govrsc.org this compound serves as a key building block in the construction of such systems. The bromine atoms at the 2 and 5 positions allow for the extension of the conjugated system through various cross-coupling reactions. nih.gov The acetyl group, being an electron-withdrawing group, can be used to modify the electronic energy levels (HOMO and LUMO) of the resulting π-conjugated molecules. rsc.org This tuning of energy levels is critical for designing materials with specific optical and electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org For example, the introduction of electron-withdrawing groups can lower the HOMO level, which is often desirable for improving the stability and efficiency of organic solar cells. rsc.org

Role in Regioregular Polythiophenes and Oligothiophenes

Intermediate in the Formation of Complex Heterocyclic Architectures

Beyond linear polymers, this compound is a valuable intermediate for synthesizing more complex heterocyclic architectures. The reactive sites on the thiophene ring allow for its incorporation into larger, polycyclic aromatic systems. acs.orgacs.org These complex structures are of interest for their unique photophysical properties and potential applications in advanced materials. acs.orgacs.org For instance, thiophene derivatives can be used to construct fused-ring systems, which often exhibit enhanced electronic communication and distinct self-assembly behaviors. rsc.orgacs.org The [3+2] cycloaddition of thiocarbonyl ylides is one such method that can lead to the formation of complex thiophene-containing molecules. acs.org

Utility in Developing Materials for Electronic and Optoelectronic Devices

The polymers and oligomers derived from this compound and its analogues have found significant use in a variety of electronic and optoelectronic devices. cmu.edu The ability to engineer the bandgap and energy levels of these materials through chemical modification makes them highly versatile. rsc.org

Applications of these materials include:

Organic Field-Effect Transistors (OFETs): Regioregular polythiophenes exhibit good charge carrier mobility, making them suitable for use as the active layer in OFETs. rsc.org

Organic Photovoltaics (OPVs): Polythiophenes are widely used as electron-donor materials in the active layer of OPVs due to their favorable absorption characteristics and energy levels. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be designed to emit light in different colors, making them useful as emissive layers in OLEDs. pkusz.edu.cnrsc.org

Sensors: The conductivity of polythiophenes can be modulated by the presence of certain analytes, which forms the basis for their use in chemical sensors. nih.gov

Table 2: Applications of Thiophene-Based Materials in Electronic Devices

| Device | Material Type | Function |

| OFET | Regioregular Polythiophenes | Active (semiconducting) layer |

| OPV | Polythiophenes | Electron-donor in the active layer |

| OLED | Light-emitting Polythiophenes | Emissive layer |

| Sensor | Polythiophenes | Sensing element |

Contributions to the Synthesis of Diverse Functional Organic Molecules

The reactivity of this compound allows for its use in the synthesis of a broad range of functional organic molecules beyond conjugated polymers. The bromine atoms can be substituted through various nucleophilic and cross-coupling reactions, while the acetyl group can undergo a variety of transformations, such as reduction, oxidation, or conversion to other functional groups. rsc.orgresearchgate.net This versatility makes it a valuable starting material for creating molecules with specific functionalities for applications in areas like pharmaceuticals and agrochemicals. rsc.orgevitachem.com For example, the thiophene ring is a common scaffold in many biologically active compounds.

Advanced Characterization and Structural Elucidation of 3 Acetyl 2,5 Dibromothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Acetyl-2,5-dibromothiophene, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is simple and highly informative. Due to the substitution pattern, the thiophene (B33073) ring contains a single proton. This proton, located at the C-4 position, appears as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the adjacent electron-withdrawing acetyl group and the bromine atoms.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic signals are:

A singlet for the thiophene ring proton (H-4).

A singlet for the methyl protons of the acetyl group.

The absence of coupling for the ring proton confirms the 2,3,5-trisubstituted pattern of the thiophene ring. For comparison, the two equivalent protons in the unsubstituted 2,5-dibromothiophene (B18171) appear as a singlet at approximately 6.8 ppm. chemicalbook.com The introduction of the acetyl group at the 3-position is expected to shift the remaining H-4 proton downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |

| H-4 (thiophene) | ~7.4 | Singlet | 1H |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the four carbons of the thiophene ring and the two carbons of the acetyl group.

The key signals in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon (C=O) of the acetyl group, typically found in the range of 190-200 ppm.

Four signals for the thiophene ring carbons. The carbons directly bonded to bromine (C-2 and C-5) are expected to be at a relatively high field compared to unsubstituted thiophene due to the heavy atom effect, while the carbon attached to the acetyl group (C-3) and the protonated carbon (C-4) will have distinct chemical shifts.

A signal for the methyl carbon of the acetyl group, appearing at a high field (typically 20-30 ppm).

For the related compound 2,5-dibromothiophene, the two carbons attached to bromine (C2/C5) appear at approximately 112.9 ppm, and the two carbons attached to hydrogen (C3/C4) appear at 130.6 ppm. In 3-Acetyl-2,5-dichlorothiophene (B158969), the carbonyl carbon appears at 190.1 ppm. nist.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (acetyl) | 25-30 |

| C -2 (Thiophene) | 110-115 |

| C -5 (Thiophene) | 115-120 |

| C -4 (Thiophene) | 130-135 |

| C -3 (Thiophene) | 140-145 |

| C =O (acetyl) | 190-195 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₄Br₂OS), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The expected fragmentation of this compound under electron ionization (EI) would likely proceed through two primary pathways:

Loss of a methyl radical ([M-15]⁺): Cleavage of the bond between the carbonyl carbon and the methyl group to form a stable acylium ion. This is a common fragmentation pathway for ketones. chemguide.co.uk

Loss of an acetyl radical ([M-43]⁺): Cleavage of the bond between the thiophene ring and the acetyl group.

Further fragmentation could involve the sequential loss of bromine atoms or the thiophene ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br, ⁸¹Br) | Description |

| [M]⁺ | 282, 284, 286 | Molecular Ion |

| [M-CH₃]⁺ | 267, 269, 271 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 239, 241, 243 | Loss of an acetyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C=O stretch of the ketone and various vibrations of the substituted thiophene ring.

Key expected IR absorption bands include:

A strong, sharp absorption band around 1670-1690 cm⁻¹ , characteristic of the C=O stretching vibration of an aryl ketone. Conjugation with the thiophene ring slightly lowers this frequency compared to a simple aliphatic ketone. For the analogous 3-acetyl-2,5-dichlorothiophene, this peak is observed. nist.gov

Vibrations associated with the C-H stretching of the methyl group and the lone aromatic proton, typically appearing around 2900-3100 cm⁻¹ .

C-C stretching vibrations within the thiophene ring, usually found in the 1400-1500 cm⁻¹ region.

C-Br stretching vibrations, which would appear in the far-infrared region, typically below 600 cm⁻¹ .

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak-Medium | Aliphatic C-H Stretch |

| ~1675 | Strong | C=O Stretch (Ketone) |

| ~1450 | Medium | Thiophene Ring C=C Stretch |

| Below 600 | Medium-Strong | C-Br Stretch |

X-ray Crystallography for Solid-State Structural Determination (relevant for related dinitrothiophenes)

For structurally related compounds, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), X-ray crystallography has been successfully employed to elucidate their solid-state structures. researchgate.net The analysis of 2,5-dibromo-3,4-dinitrothiophene revealed that it crystallizes in the monoclinic space group C2/c. researchgate.net The crystal structure confirmed the planar nature of the thiophene ring and provided exact measurements for the C-Br, C-N, and N-O bond lengths, as well as the bond angles within the thiophene ring. researchgate.net Such studies on related molecules are invaluable for understanding the influence of substituents on the geometry and packing of thiophene derivatives in the solid state. researchgate.net

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reactivity of organic molecules, including thiophene (B33073) derivatives. acs.orgnih.gov These calculations are foundational for understanding how the distribution of electrons within 3-Acetyl-2,5-dibromothiophene governs its chemical behavior. By solving approximations of the Schrödinger equation, DFT can model various molecular properties with a good balance of accuracy and computational cost. For thiophene-based systems, DFT has been successfully used to predict geometries, vibrational frequencies, and the energies of molecular orbitals. researchgate.net

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

In this compound, the HOMO is expected to have significant contributions from the π-system of the thiophene ring and the p-orbitals of the sulfur and bromine atoms. The LUMO is likely to be a π* orbital, with substantial density on the thiophene ring and the carbonyl group of the acetyl substituent. The electron-withdrawing nature of the acetyl group and the bromine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted thiophene. acs.org

Electron density distribution maps derived from DFT calculations illustrate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atom of the acetyl group would show a high concentration of electron density, while the adjacent carbonyl carbon and the carbon atoms bonded to the halogens (C2 and C5) would be relatively electron-deficient.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.25 eV | Indicates ionization potential; primarily located on the thiophene π-system and bromine atoms. |

| LUMO Energy | -1.80 eV | Indicates electron affinity; primarily a π* orbital with density on the ring and acetyl group. |

| HOMO-LUMO Gap | 4.45 eV | Relates to electronic excitation energy and chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influenced by the acetyl group. |

DFT is a powerful tool for elucidating reaction mechanisms by locating and calculating the energies of transition states (TS). nih.gov For this compound, a common reaction is palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) at one of the C-Br bonds. researchgate.netnih.gov

Computational studies can model the entire catalytic cycle, starting with the oxidative addition of the palladium catalyst to a C-Br bond. By calculating the energy barriers (activation energies) for oxidative addition at the C2-Br bond versus the C5-Br bond, DFT can predict the regioselectivity of the reaction. The transition state is the highest energy point on the reaction coordinate between reactants and products. Its geometry reveals the arrangement of atoms during the bond-breaking and bond-forming processes. Such calculations have been instrumental in understanding why certain positions on a polyhalogenated ring are more reactive than others. nih.gov

Calculation of Molecular Orbitals and Electron Density Distributions

Molecular Dynamics Simulations for Conformational Analysis

While the thiophene ring itself is largely planar and rigid, the acetyl substituent at the C3 position possesses rotational freedom around the C3-C(O) single bond. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this substituent. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the preferred orientations (conformers) of the acetyl group relative to the thiophene ring and their relative energies.

For oligothiophenes, MD simulations combined with NMR spectroscopy have been used to determine preferred conformations. nih.gov In the case of this compound, MD simulations would likely show that the most stable conformers are those that minimize steric hindrance between the acetyl group and the adjacent C2-Br bond, with planar or near-planar arrangements being favored due to conjugation effects.

Analysis of Bond Dissociation Energies and Charge Densities for Reactivity Prediction

The reactivity of this compound can be predicted by analyzing key parameters calculated via DFT, such as bond dissociation energies (BDEs) and atomic charge distributions.

Bond Dissociation Energy (BDE): The BDE is the energy required to break a specific bond homolytically. In the context of cross-coupling reactions, the initial step often involves the cleavage of a carbon-halogen bond. A lower BDE for the C2-Br bond compared to the C5-Br bond (or vice-versa) would suggest that it is the weaker and more labile bond, making it the likely initial site of reaction. The presence of the electron-withdrawing acetyl group at C3 would electronically influence the adjacent C2-Br bond differently than the more distant C5-Br bond.

Charge Densities: The distribution of partial atomic charges, often calculated using methods like Natural Population Analysis (NPA), reveals the electrophilic and nucleophilic sites in the molecule. The carbon atoms C2 and C5, being bonded to electronegative bromine atoms, will carry a partial positive charge, marking them as electrophilic centers susceptible to nucleophilic attack or oxidative addition by a metal catalyst. The magnitude of these charges can help predict relative reactivity. acs.org

Table 2: Illustrative Calculated Reactivity Descriptors for C-Br Bonds

| Parameter | C2-Br Bond (Illustrative) | C5-Br Bond (Illustrative) | Significance |

| Bond Dissociation Energy (BDE) | 68 kcal/mol | 70 kcal/mol | The lower BDE at C2 suggests it is the weaker, more reactive bond. |

| NPA Partial Charge on Carbon | +0.15 | +0.12 | The more positive charge on C2 indicates greater electrophilicity. |

| Bond Length | 1.88 Å | 1.87 Å | Differences in bond length can also correlate with bond strength. |

Future Research Directions and Innovations in Functionalized Thiophene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The selective functionalization of the two non-equivalent bromine atoms and the acetyl group on the 3-Acetyl-2,5-dibromothiophene ring is a primary challenge. Future research will heavily focus on creating sophisticated catalytic systems that can distinguish between the C-2 and C-5 positions, which are rendered electronically distinct by the electron-withdrawing acetyl group at the C-3 position.

Palladium- and nickel-based catalysts have been instrumental in the cross-coupling reactions of dibromothiophenes. beilstein-journals.orgrsc.org However, achieving high regioselectivity remains a key objective. Innovations are expected in the design of ligands that can sterically and electronically guide the metal catalyst to a specific bromine atom. For instance, the development of bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could favor substitution at the less hindered C-5 position.

Furthermore, electrochemical methods present a promising frontier. Nickel-catalyzed electrochemical reduction has been successfully used for the selective formation of monothienylzinc species from 3-substituted 2,5-dibromothiophenes. rsc.org Applying this technique to this compound could allow for a controlled, stepwise functionalization. The reaction involving the closely related 2,5-dichloro-3-acetylthiophene demonstrates that the acetyl group is compatible with these electrochemical conditions, though it may influence the reaction's efficiency. rsc.org Future work will likely optimize reaction potentials and catalyst systems to achieve quantitative and selective conversion at either the C-2 or C-5 position.

Table 1: Comparison of Catalytic Systems for Substituted Dibromothiophenes

| Catalytic System | Substrate Example | Key Feature | Potential for this compound |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | 2,5-Dibromo-3-methylthiophene | Direct C-H arylation of heteroarenes. researchgate.netd-nb.info | High potential for creating complex aryl derivatives. |

| Ni(dppe)Cl₂ / Rieke Zinc | 3-Alkyl-2,5-dibromothiophene | Regioselective polymerization. rsc.org | Control over regioselectivity in polymerization. |

Exploration of New Derivatization Reactions for this compound

The two bromine atoms on this compound are gateways to a vast array of derivatives. While classical cross-coupling reactions like Suzuki, Stille, and Negishi are well-established, future research will venture into more diverse and efficient synthetic methodologies. researchgate.net

One major area of exploration is the sequential and site-selective derivatization to create non-symmetrical thiophenes. Palladium-catalyzed direct C-H heteroarylation has been shown to be effective for 2,5-dibromothiophene (B18171), allowing for the one-pot synthesis of both symmetrical and unsymmetrical 2,5-diheteroarylated thiophenes. beilstein-journals.orgd-nb.info Applying this to the 3-acetyl derivative could yield a library of compounds with finely tuned electronic properties, by coupling different heteroarenes such as thiazoles, furans, and pyrroles at the 2- and 5-positions. beilstein-journals.orgd-nb.info

The conversion of the dibromo compound into organometallic intermediates, such as thienylzinc reagents, opens up another avenue for derivatization. rsc.org These stable intermediates can react with a wide range of electrophiles, allowing for the introduction of various functional groups.

Additionally, photochemical reactions offer an alternative to metal-catalyzed processes. Research on other halogenated thiophenes has shown that photochemical arylation can selectively substitute a halogen atom, with iodo- and bromo-thiophenes showing good reactivity. researchgate.net Investigating the photochemical reactivity of this compound could lead to novel, metal-free derivatization pathways.

Table 2: Selected Derivatization Reactions of Dibromothiophenes

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Pd-Catalyzed Diheteroarylation | Heteroarenes, PdCl(C₃H₅)(dppb), KOAc | Symmetrical & Unsymmetrical Bi-heteroaryls | beilstein-journals.orgbeilstein-journals.org |

| Nickel-Catalyzed Electrosynthesis | Zinc Salt, NiBr₂(bpy) | Thienylzinc Species | rsc.org |

| Photochemical Arylation | Benzene (B151609), UV irradiation | Phenyl-substituted Thiophenes | researchgate.net |

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding synthetic efforts. wikipedia.org For this compound, theoretical studies, particularly using Density Functional Theory (DFT), will be crucial in mapping out its reactivity landscape.

Mechanistic studies on the cross-coupling reactions of similar dibromothiophenes have utilized computational chemistry to understand the origin of site selectivity. These studies suggest that the oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining and selectivity-determining step. The C-Br bond at the C-2 position, being adjacent to the sulfur atom, is typically more reactive. However, the electron-withdrawing acetyl group at the C-3 position significantly influences the electron density of the ring, and theoretical calculations can precisely quantify its effect on the activation barriers for oxidative addition at both the C-2 and C-5 positions. This predictive power can help chemists select the optimal catalyst and reaction conditions to target a specific position. acs.org

Beyond predicting the reactivity of the C-Br bonds, theoretical models can explore the reactivity of the acetyl group itself. For example, calculations can predict the acidity of the acetyl protons, the susceptibility of the carbonyl carbon to nucleophilic attack, and the bond dissociation energies of the surrounding bonds. researchgate.net This information could inspire novel reactions that are not focused on the bromine atoms, such as aldol (B89426) condensations or the conversion of the acetyl group into other functionalities.

Integration into Advanced Supramolecular and Nanoscience Applications

The unique electronic properties and rigid structure of the thiophene (B33073) ring make it an excellent candidate for building advanced materials. beilstein-journals.org The future will see this compound and its derivatives being increasingly used as fundamental components in supramolecular chemistry and nanoscience. acs.org

In nanoscience, functionalized thiophenes are key monomers for the synthesis of conjugated polymers and nanoparticles. For instance, 2,5-dibromothiophene has been used in Sonogashira cross-coupling reactions to prepare cross-linked conjugated microporous polymer nanoparticles. nih.govacs.org These materials exhibit interesting photoredox catalytic activity. The introduction of an acetyl group, as in this compound, could be used to modulate the electronic properties of such nanoparticles, potentially enhancing their catalytic efficiency or enabling new types of reactions. The acetyl group could also serve as a handle for post-polymerization modification, allowing for the attachment of other functional units.

In supramolecular chemistry, which focuses on non-covalent interactions, the acetyl group and the polarizable sulfur and bromine atoms of the thiophene ring can act as hydrogen and halogen bond acceptors and donors. beilstein-journals.org This allows for the programmed self-assembly of molecules into well-defined architectures like nanorods, vesicles, or complex frameworks. The ability to synthesize unsymmetrical derivatives of this compound opens the door to creating highly complex, functional supramolecular systems for applications in sensing, drug delivery, and molecular electronics. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-2,5-dibromothiophene in laboratory settings?

A common approach involves bromination of 3-acetylthiophene derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For analogous compounds, Suzuki-Miyaura cross-coupling has been employed for regioselective functionalization (e.g., palladium-catalyzed coupling of dibromothiophenes with boronic acids) . Post-synthetic purification typically involves column chromatography (toluene as eluent) and recrystallization for structural verification .

Q. How does the bromination pattern at the 2,5-positions influence the compound's reactivity and electronic properties?

Bromination at the 2,5-positions introduces significant steric and electronic effects. The electron-withdrawing nature of bromine atoms reduces electron density in the thiophene ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic aromatic substitution. This pattern also enhances stability for applications in materials science (e.g., as a precursor for conjugated polymers) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : To confirm substitution patterns and acetyl group integration.

- FT-IR : For identifying C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- GC-MS : To assess purity and fragmentation patterns, with predicted spectra matching analogs like 3-acetyl-2,5-dimethylthiophene .

Advanced Research Questions

Q. How do crystallographic features of dibromothiophene derivatives influence their solid-state properties?

X-ray diffraction studies of related dibromo-thiophenes reveal non-covalent interactions (e.g., Br⋯Br contacts and C–H⋯O hydrogen bonds) that dictate crystal packing. These interactions affect melting points, solubility, and photophysical behavior. For example, Br⋯Br contacts in 3,4-dibromo derivatives contribute to rigid molecular frameworks .

Q. What methodologies resolve contradictions in reported genotoxicity data for acetyl-substituted thiophenes?

Mechanistic studies using in vitro (Ames test, micronucleus assay) and in vivo (Muta™Mice) models are critical. For 3-acetyl-2,5-dimethylthiophene, genotoxicity was linked to metabolic activation of the acetyl group, necessitating comparative metabolism studies for brominated analogs . Dose-response analyses and computational modeling (e.g., QSAR) can further clarify structure-activity relationships .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

Density Functional Theory (DFT) calculations predict regioselectivity in bromination and coupling reactions. For example, electron localization maps identify reactive sites on the thiophene ring, while transition-state modeling guides catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during bromination of acetylated thiophenes?

Q. How to interpret conflicting data on photostability in thiophene-based materials?

Accelerated aging tests under UV/visible light, combined with HPLC monitoring, quantify degradation products. For analogs like (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, photostability correlates with electron-donating substituents .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling brominated thiophenes?

- Ventilation : Use fume hoods due to volatile bromine byproducts.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. How does structural modification (e.g., bromine vs. methyl groups) alter toxicity profiles?

Bromine increases molecular weight and lipophilicity, potentially enhancing bioaccumulation. However, unlike methyl groups, bromine does not participate in metabolic activation pathways linked to genotoxicity in acetyl-thiophenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.